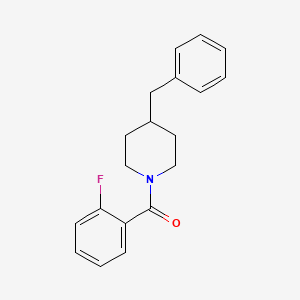

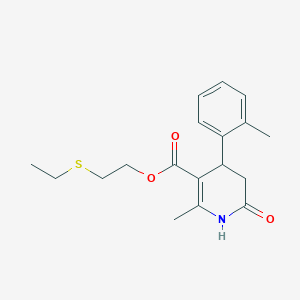

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like "2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide" typically involves multi-step reactions, starting from simpler aromatic compounds or commercially available building blocks. For example, a study described the use of "4-Chloro-2-fluoro-5-nitrobenzoic acid" as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles, which might be relevant for synthesizing the benzothiadiazole part of the target molecule (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic methods like NMR, IR, and GC-MS, and confirmed by X-ray crystallography. The presence of a benzothiadiazole ring and a nitrobenzamide moiety in the molecule suggests a complex structure with multiple reactive sites for potential chemical transformations (Mamari et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with the nitro group and the potential for substitution reactions at the chloro and benzothiadiazole sites. For example, nitro derivatives of benzothiadiazole, similar to the target compound, have been synthesized and shown to release nitric oxide, indicating a significant chemical property that could be leveraged in various chemical and biological contexts (Konstantinova et al., 2018).

科学的研究の応用

Antitumor Activity

Research has explored the hypoxia-selective cytotoxicity of compounds similar to 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide, revealing potential in antitumor applications. These compounds have shown the ability to be active against both hypoxic and aerobic cells in tumor models, suggesting their potential as hypoxia-selective antitumor agents (Palmer et al., 1996).

Anticonvulsant Effects

A series of derivatives, including those related to the specified compound, have been evaluated as anticonvulsant agents. These compounds have shown significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, indicating their relevance in the development of new anticonvulsant therapies (Faizi et al., 2017).

Anti-Helicobacter Pylori Activity

Compounds structurally related to 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide have been synthesized and shown to exhibit significant inhibitory activity against Helicobacter pylori, a bacterium associated with several gastrointestinal diseases. This suggests potential applications in treating H. pylori infections (Mohammadhosseini et al., 2009).

Antibacterial Properties

Research on benzothiazole derivatives, closely related to the specified compound, has shown potent antibacterial activities, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa. These findings open avenues for the development of new antibacterial agents (Gupta, 2018) (Gupta, 2018).

Antiviral Potential

Studies on derivatives of benzimidazole, which is structurally similar to the compound , have shown promising antiviral properties, especially against human cytomegalovirus (HCMV) and herpes simplex virus. This suggests potential applications in antiviral therapy (Zou et al., 1996).

特性

IUPAC Name |

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O3S/c1-7-2-5-11-13(18-23-17-11)12(7)16-14(20)9-6-8(19(21)22)3-4-10(9)15/h2-6H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNRCRSKPDEIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)